molecular formula C14H22N2O2 B373730 2,5-Ditert-butyl-4-nitroaniline

2,5-Ditert-butyl-4-nitroaniline

Cat. No.: B373730
M. Wt: 250.34g/mol
InChI Key: XRFYVDUUXWYGQC-UHFFFAOYSA-N
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Description

2,5-Ditert-butyl-4-nitroaniline is a nitroaromatic compound characterized by a central aniline backbone substituted with two tert-butyl groups at the 2- and 5-positions and a nitro group at the 4-position. The tert-butyl substituents confer significant steric bulk and lipophilicity, distinguishing it from simpler nitroaniline derivatives. The compound’s stability and reactivity are influenced by the electron-withdrawing nitro group and the electron-donating tert-butyl groups, which modulate its electronic and steric properties.

Properties

IUPAC Name

2,5-ditert-butyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)9-8-12(16(17)18)10(7-11(9)15)14(4,5)6/h7-8H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYVDUUXWYGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253941
Record name 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-05-3
Record name 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14035-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 2,5-Ditert-butyl-4-nitroaniline and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties
2,5-Ditert-butyl-4-nitroaniline 2,5-di-t-Bu, 4-NO₂ ~309.4* High lipophilicity, steric hindrance, reduced solubility in polar solvents
4-Nitroaniline 4-NO₂ 138.12 Moderate solubility in polar solvents, high reactivity in electrophilic substitution
3-Nitroaniline 3-NO₂ 138.12 Lower acidity (pKa ~12.5) compared to 4-nitroaniline due to resonance effects
2,5-Dimethoxy-4-nitroaniline 2,5-di-OCH₃, 4-NO₂ 198.18 Enhanced electron density on the ring due to methoxy groups; increased solubility in alcohols

*Estimated based on tert-butyl group contributions (C₄H₉: 57.12 g/mol each).

Key Observations:
  • Steric Effects : The tert-butyl groups in 2,5-Ditert-butyl-4-nitroaniline create steric hindrance, reducing accessibility to the nitro and amine groups in reactions. This contrasts with smaller substituents (e.g., methoxy in 2,5-dimethoxy-4-nitroaniline), which allow higher reactivity .
  • Lipophilicity : The tert-butyl groups significantly increase lipophilicity, making the compound more soluble in organic solvents compared to 4-nitroaniline, which is moderately polar .
  • Electronic Modulation : Methoxy groups in 2,5-dimethoxy-4-nitroaniline donate electron density via resonance, whereas tert-butyl groups donate weakly via induction. This affects the nitro group’s electron-withdrawing capacity and the amine group’s basicity .

Reactivity and Stability

Nitro Group Reactivity:
  • Reduction: The nitro group in 2,5-Ditert-butyl-4-nitroaniline can be reduced to an amine under conditions similar to those used for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis (e.g., SnCl₂·2H₂O in ethanol at 75°C) . However, steric hindrance from tert-butyl groups may slow reaction kinetics compared to less hindered analogs like 4-nitroaniline.
  • Acid-Base Behavior: The amine group’s basicity is reduced due to the electron-withdrawing nitro group. This effect is less pronounced in 2,5-dimethoxy-4-nitroaniline, where methoxy groups partially counteract nitro withdrawal .
Stability:
  • Thermal and Chemical Stability : Bulky tert-butyl groups enhance thermal stability by hindering molecular collisions. This contrasts with deuterated analogs like 3-nitroaniline-2,4,5,6-d₄, where isotopic substitution is used for analytical stability in environmental studies .

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